molecular formula C22H22N4O7S B11091101 diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11091101
M. Wt: 486.5 g/mol
InChI Key: XQXWRUCGIYBYFB-UHFFFAOYSA-N
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Description

Diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyrazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the coupling with the thiophene ring. Common reagents used in these reactions include benzyl bromide, nitroethane, and thiophene-2,4-dicarboxylic acid. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and nucleophiles such as amines and thiols. Reaction conditions often involve elevated temperatures and pressures, as well as the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups onto the benzyl moiety.

Scientific Research Applications

Diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic electronics and conductive polymers.

    Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-{[(1-benzyl-3-amino-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate: Similar structure but with an amino group instead of a nitro group.

    Diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-ethylthiophene-2,4-dicarboxylate: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.

Uniqueness

Diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to the specific combination of functional groups and the arrangement of the thiophene and pyrazole rings. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H22N4O7S

Molecular Weight

486.5 g/mol

IUPAC Name

diethyl 5-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C22H22N4O7S/c1-4-32-21(28)17-13(3)18(22(29)33-5-2)34-20(17)23-19(27)15-11-16(26(30)31)24-25(15)12-14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3,(H,23,27)

InChI Key

XQXWRUCGIYBYFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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